3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
Description
The compound 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a heterocyclic molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a methyl group at position 6, a propyl group at position 1, and a 1,2,4-oxadiazol-5-yl moiety at position 3. The oxadiazole ring is further substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-4-12-26-14-19(21(27)18-13-15(3)6-11-20(18)26)23-24-22(25-29-23)16-7-9-17(10-8-16)28-5-2/h6-11,13-14H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZCIFIMHLOICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the oxadiazole ring, followed by its attachment to the quinoline moiety. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-quality compounds suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Key Differences :
- Substituents : G607-0153 lacks the propyl group at position 1 and includes an additional methoxy group on the phenyl ring of the oxadiazole moiety.
- Core Structure: The quinolinone in G607-0153 is fully aromatic (4(1H)-one), whereas the target compound has a 1,4-dihydroquinolin-4-one system, introducing partial saturation.
Physicochemical Properties (G607-0153) :
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₉N₃O₄ |
| Molecular Weight | 377.4 g/mol |
| logP (Lipophilicity) | 4.0077 |
| logSw (Water Solubility) | -4.2146 |
| Polar Surface Area | 70.604 Ų |
The propyl group in the target compound likely increases lipophilicity (logP > 4.0077) and reduces water solubility compared to G607-0153. The absence of a methoxy group may also alter metabolic stability and binding interactions in biological systems .
Heterocyclic Derivatives with Coumarin and Diazepine Moieties
Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one () share heterocyclic diversity but differ critically:
- Core Systems: These derivatives incorporate coumarin, diazepine, and tetrazole rings, unlike the target compound’s quinolinone-oxadiazole framework.
- Functional Groups: The presence of tetrazolyl and pyrazolone groups may enhance hydrogen-bonding capacity (higher polar surface area) compared to the target compound’s oxadiazole-quinolinone system.
Oxadiazole-Containing Pharmaceutical Formulations
A patented compound, 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione (), highlights the role of oxadiazoles in drug design:
- Substituent Impact: The trifluoromethyl and morpholinoethyl groups in this compound improve metabolic resistance and bioavailability, features absent in the target compound.
- Formulation Strategies : Patent emphasis on sulfonyl and morpholine groups suggests tailored pharmacokinetics, contrasting with the target compound’s simpler ethoxyphenyl and propyl substituents.
This comparison underscores how minor structural changes in oxadiazole derivatives can drastically alter drug-like properties .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Biological Activity
The compound 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N4O2
- Molecular Weight : 366.42 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against a range of bacteria and fungi.
Anticancer Potential
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects:
- In vivo models suggest a reduction in inflammatory markers and symptoms in various conditions.
Data Table: Biological Activities
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 15 mm to 25 mm depending on concentration.
-
Cancer Cell Line Study
- In a study involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
-
Inflammation Model
- In a rat model of induced paw edema, administration of the compound significantly reduced paw swelling compared to control groups.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cellular Pathways : The compound likely interacts with various cellular pathways involved in apoptosis and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
